4-(Pyridin-2-yl)but-3-en-2-one hydrochloride
Description
Properties
Molecular Formula |
C9H10ClNO |
|---|---|
Molecular Weight |
183.63 g/mol |
IUPAC Name |
(E)-4-pyridin-2-ylbut-3-en-2-one;hydrochloride |
InChI |
InChI=1S/C9H9NO.ClH/c1-8(11)5-6-9-4-2-3-7-10-9;/h2-7H,1H3;1H/b6-5+; |
InChI Key |
BMVYTBSULRIIRN-IPZCTEOASA-N |
Isomeric SMILES |
CC(=O)/C=C/C1=CC=CC=N1.Cl |
Canonical SMILES |
CC(=O)C=CC1=CC=CC=N1.Cl |
Origin of Product |
United States |
Preparation Methods
General Synthetic Strategy
The key synthetic step involves coupling a pyridine derivative with a but-3-en-2-one moiety. This is typically achieved via:
- Condensation of 2-acetylpyridine with an aldehyde or equivalent to form the α,β-unsaturated ketone.
- Use of cross-coupling or carbonyl addition reactions to introduce the butenone side chain at the 2-position of the pyridine ring.
Example Synthetic Route
One practical route involves the reaction of 2-acetylpyridine with an appropriate aldehyde under basic or acidic catalysis to yield the enone:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | 2-Acetylpyridine + crotonaldehyde, base catalyst | Aldol condensation to form enone |
| 2 | Purification by chromatography | Isolation of 4-(Pyridin-2-yl)but-3-en-2-one |
This method allows for the formation of the conjugated enone system attached to the pyridine ring.
Formation of Hydrochloride Salt
The free base 4-(Pyridin-2-yl)but-3-en-2-one is converted into its hydrochloride salt by treatment with hydrochloric acid, typically in ethanol:
| Step | Reagents & Conditions | Outcome |
|---|---|---|
| 1 | Dissolve base compound in ethanol | Homogeneous solution |
| 2 | Add hydrochloric acid (HCl) in ethanol | Formation of hydrochloride salt |
| 3 | Evaporate solvent under reduced pressure | Isolate solid hydrochloride salt |
This salt formation enhances the compound’s stability and facilitates purification.
Literature-Reported Preparation Details
Patent-Based Method (CA2282320A1)
- 6.0 g of (S)-2-(pyrrolidin-2-yl)furo[3,2-b]pyridine dihydrochloride was dissolved in 400 mL ethanol.
- Catalytic hydrogenation was performed with palladium-on-charcoal for 10 hours.
- After filtration and solvent evaporation, products were purified by silica gel chromatography.
- The hydrochloride salt was formed by adding hydrochloric acid in ethanol.
- Yield: 1.3–1.5 g product with melting point 174–175 °C.
This method illustrates salt formation by direct acid addition in ethanol following base compound isolation.
Related Pyridine Derivatives Synthesis (ACS Publications)
Though focused on related difluoromethyl pyridine derivatives, the scalable synthesis involves:
- Formation of α,β-unsaturated ketones via reaction of pyridine derivatives with acylating agents.
- Subsequent cyclization and salt formation steps.
- Use of mild conditions and avoidance of harsh reagents.
This approach demonstrates the feasibility of multi-step synthesis with high yield and purity, applicable in principle to 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride.
Data Table Summarizing Preparation Parameters
Analytical and Purification Notes
- Chromatography on silica gel is commonly employed to purify the base compound before salt formation.
- The hydrochloride salt is typically isolated as a hygroscopic solid with a sharp melting point, confirming purity.
- Optical rotation and spectroscopic data (NMR, IR) are used to verify structure and diastereomeric purity when applicable.
Summary and Recommendations
The preparation of this compound is well-established through condensation reactions of pyridine derivatives with aldehydes or acylating agents, followed by salt formation with hydrochloric acid in ethanol. The process benefits from:
- Mild reaction conditions
- Straightforward purification steps
- Good yields and reproducibility
For large-scale synthesis, the use of ethanol as solvent and direct acid addition for salt formation is practical and scalable. Catalytic hydrogenation and chromatographic purification are optional steps depending on the starting materials and desired stereochemistry.
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-2-yl)but-3-en-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine N-oxides.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where the pyridine ring can be functionalized with different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Pyridine N-oxides
Reduction: Alcohols or amines
Substitution: Various substituted pyridine derivatives
Scientific Research Applications
4-(Pyridin-2-yl)but-3-en-2-one hydrochloride has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a ligand in biochemical assays.
Industry: The compound can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-(Pyridin-2-yl)but-3-en-2-one hydrochloride involves its interaction with specific molecular targets. The pyridine ring can participate in hydrogen bonding and π-π interactions with biological molecules, influencing their function. The compound may also act as an inhibitor or activator of certain enzymes, affecting various biochemical pathways.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Selected Compounds
Structural Differences and Implications
- Pyridinyl vs. Heteroaromatic Systems: The target compound’s pyridinyl group contrasts with the imidazopyridine in Compound 2 and triazolopyridine in Trazodone. Pyridinyl’s electron-withdrawing nature increases the enone’s electrophilicity, favoring nucleophilic attacks. In contrast, imidazopyridine (Compound 2) and triazolopyridine (Trazodone) offer hydrogen-bonding sites, enhancing target binding in drug design .
- Spirocyclic vs.
- Multi-Substituted Systems : Compound 5 incorporates chloro, ethoxy, and fluoro substituents, which improve metabolic stability and binding affinity in kinase inhibitors. The target compound’s simpler structure may prioritize synthetic versatility over target specificity .
Biological Activity
4-(Pyridin-2-yl)but-3-en-2-one hydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, supported by various research findings.
Chemical Structure and Properties
This compound, often referred to as a pyridine derivative, exhibits a unique structure that contributes to its biological activity. The compound can be represented as follows:
Antitumor Activity
Research indicates that derivatives of pyridine compounds, including this compound, show significant antitumor properties. For instance, studies have demonstrated that pyridinyl compounds can inhibit tumor growth through various mechanisms such as inducing apoptosis and disrupting cell cycle progression.
A notable study evaluated the antiproliferative effects of related compounds on breast cancer cells, revealing IC50 values ranging from 0.03 to 3.3 μM, indicating strong selectivity towards cancerous cells over non-cancerous cells . The mechanism of action involves the disruption of microtubule dynamics and induction of G2/M phase cell cycle arrest.
Antimicrobial Activity
The compound's antimicrobial properties have also been explored. Several studies have reported that pyridine derivatives possess antibacterial and antifungal activities. The effectiveness varies depending on the specific structure and substituents on the pyridine ring .
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in cancer cell proliferation.
- Cell Cycle Arrest : It has been shown to induce cell cycle arrest in cancer cells, particularly at the G2/M phase.
- Microtubule Disruption : Similar to other antitumor agents, it disrupts microtubule assembly, which is critical for cell division.
Study on Anticancer Properties
In a recent investigation, researchers synthesized a series of pyridine derivatives and assessed their cytotoxic effects on various cancer cell lines. The study highlighted that modifications to the pyridine structure significantly influenced anticancer activity. The most potent derivative demonstrated a marked ability to inhibit tumor growth in vivo models .
Antimicrobial Efficacy Evaluation
Another study focused on the antimicrobial efficacy of this compound against Gram-positive and Gram-negative bacteria. Results indicated that the compound exhibited significant antibacterial activity with minimum inhibitory concentrations (MICs) comparable to established antibiotics .
Data Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
